molecular formula C19H19N3O4 B6011024 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Katalognummer: B6011024
Molekulargewicht: 353.4 g/mol
InChI-Schlüssel: HVCOMBCAOPCYLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of [1,2]oxazolo[5,4-b]pyridine derivatives, characterized by a fused bicyclic oxazole-pyridine core.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-10(2)14-9-13(17-11(3)22-26-19(17)21-14)18(23)20-12-4-5-15-16(8-12)25-7-6-24-15/h4-5,8-10H,6-7H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCOMBCAOPCYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps. One common approach starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply. This includes using high-purity reagents, maintaining precise temperature control, and employing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halides for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional features of the target compound with analogous molecules from the literature:

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound [1,2]oxazolo[5,4-b]pyridine C₂₁H₂₁N₃O₄* ~391.42* - 3-Methyl
- 6-(propan-2-yl)
- N-(2,3-dihydro-1,4-benzodioxin-6-yl) carboxamide
Lipophilic benzodioxin group may enhance CNS penetration .
3-(2H-1,3-benzodioxol-5-yl)-6-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide [1,2]oxazolo[5,4-b]pyridine C₂₆H₂₅N₅O₄ 471.52 - 3-Benzodioxole
- 6-Methyl
- N-(4-methylpiperazinylphenyl) carboxamide
Enhanced solubility due to piperazine group; potential kinase inhibition activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thieno[2,3-d]pyrimidine C₂₀H₁₈N₄O₅S 426.45 - Thienopyrimidine core
- Benzodioxin-carboxamide linkage
Thienopyrimidine core may confer antiviral or anticancer activity.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine C₁₈H₁₉N₃O₄S 385.43 - Pyrrolidine-5-one
- Thiazole substituent
Polar pyrrolidone ring improves aqueous solubility.
6-methyl-3-(trimethyl-1H-pyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid [1,2]oxazolo[5,4-b]pyridine C₁₃H₁₄N₄O₃ 286.28 - Trimethylpyrazole
- Carboxylic acid (unsubstituted carboxamide)
Acidic group may limit membrane permeability but enhance target binding affinity.

*Calculated based on structural similarity to (C₂₃H₂₅N₃O₃, MW 391.46).

Key Observations:

Core Heterocycle Variations: Replacement of the oxazolo-pyridine core with thienopyrimidine (e.g., ) or pyrrolidine (e.g., ) alters electronic properties and target selectivity. Thienopyrimidines are often associated with kinase inhibition, while pyrrolidines may improve solubility. The oxazolo-pyridine core in the target compound and its analogues (e.g., ) is critical for maintaining planar geometry, which is favorable for π-π stacking interactions in enzyme binding pockets.

Substituent Effects: Benzodioxin vs. Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound enhances membrane permeability compared to carboxylic acid derivatives (e.g., ), which may ionize at physiological pH.

Pharmacological Implications: Compounds with piperazine or thiazole substituents (e.g., ) exhibit improved solubility but may require structural optimization to balance CNS penetration.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.